N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a dimethoxyphenyl group and a tetrahydrophthalazinyl moiety. These structural elements contribute to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 3,5-dimethoxybenzaldehyde and 4-methylbenzoyl chloride. These intermediates undergo a series of reactions, including condensation, cyclization, and amidation, to form the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize the yield and purity of the compound.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific substituents on the aromatic rings can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific context of its application and the biological system being studied.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide can be compared with other similar compounds, such as:
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group.
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]butanamide: This compound has a butanamide group, which affects its chemical properties and reactivity.
Properties
Molecular Formula |
C26H29N3O4 |
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Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]propanamide |
InChI |
InChI=1S/C26H29N3O4/c1-16-9-11-18(12-10-16)24-22-7-5-6-8-23(22)26(31)29(28-24)17(2)25(30)27-19-13-20(32-3)15-21(14-19)33-4/h9-15,17H,5-8H2,1-4H3,(H,27,30) |
InChI Key |
BWJBUQIBLTZUFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C(C)C(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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